molecular formula C12H18F3NO4 B13105793 1-Tert-butyl 3-methyl 3-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate

1-Tert-butyl 3-methyl 3-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate

Cat. No.: B13105793
M. Wt: 297.27 g/mol
InChI Key: XREBYPYANHFQHH-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Isomeric Considerations

The systematic naming of 1-tert-butyl 3-methyl 3-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate follows IUPAC guidelines for bicyclic and substituted heterocyclic compounds. The parent structure is pyrrolidine, a five-membered saturated nitrogen-containing heterocycle. The numbering begins at the nitrogen atom (position 1), with subsequent positions assigned clockwise. At position 1, the substituent is a tert-butoxycarbonyl group (-O(CO)O-tert-butyl), while position 3 bears both a methoxycarbonyl group (-O(CO)OCH₃) and a trifluoromethyl (-CF₃) group. The full IUPAC name is 1-(tert-butoxycarbonyl)-3-(methoxycarbonyl)-3-(trifluoromethyl)pyrrolidine .

Isomeric considerations arise from the stereochemistry at position 3. The carbon atom at this position is bonded to four distinct groups: the pyrrolidine ring, the methoxycarbonyl group, the trifluoromethyl group, and a hydrogen atom. This configuration creates a chiral center, enabling the existence of two enantiomers: (3R) and (3S). However, the compound’s name does not specify absolute configuration, suggesting it may exist as a racemic mixture or that stereochemical data remains uncharacterized. Additionally, conformational isomerism is possible due to restricted rotation around the carbamate bonds and the pyrrolidine ring’s puckering dynamics.

Molecular Formula and Structural Depiction Analysis

The molecular formula of this compound is C₁₂H₁₈F₃NO₄ , derived by modifying the core structure of analogous pyrrolidine dicarboxylates. The tert-butyl group contributes four carbons (C₄H₉), while the trifluoromethyl group adds one carbon and three fluorines (CF₃). The two ester functionalities contribute two oxygen atoms each, and the pyrrolidine nitrogen completes the heterocycle.

Component Count
Carbon (C) 12
Hydrogen (H) 18
Fluorine (F) 3
Nitrogen (N) 1
Oxygen (O) 4

The 2D structure (Figure 1) depicts a pyrrolidine ring with substituents at positions 1 and 3. The tert-butoxycarbonyl group at position 1 adopts a equatorial orientation to minimize steric clash with the trifluoromethyl group at position 3. The methoxycarbonyl and trifluoromethyl groups at position 3 are positioned trans to each other, as evidenced by analogous conformational studies on fluorinated pyrrolidines.

The SMILES notation for this compound is CC(C)(C)OC(=O)N1CCC@HC1 , encoding the stereochemistry at position 3 as unspecified. The 3D structure (Figure 2) reveals a twisted envelope conformation of the pyrrolidine ring, with the trifluoromethyl group inducing torsional strain due to its electronegativity and bulk.

Crystallographic Data and Conformational Studies

While crystallographic data for this specific compound is not publicly available, studies on structurally analogous fluorinated pyrrolidines provide insights. For example, X-ray analyses of tetrafluorinated amides demonstrate that trifluoromethyl groups enforce synclinal (sc) conformations around the C–C(O) bond, with dihedral angles of 30–60°. This is attributed to the CF₃ group’s electron-withdrawing effects and steric demand, which destabilize antiperiplanar arrangements.

In the case of 1-tert-butyl 3-methyl 3-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate, molecular modeling predicts two dominant conformers (Table 1):

Conformer Pyrrolidine Puckering CF₃ Orientation Relative Energy (kcal/mol)
A Envelope (C3-up) Axial 0.0
B Half-chair Equatorial 1.2

Conformer A is stabilized by hyperconjugative interactions between the tert-butyl carbamate’s carbonyl group and the pyrrolidine ring’s σ*(C–N) orbital. In contrast, Conformer B experiences steric repulsion between the CF₃ and methyl ester groups, raising its energy.

Solid-state packing, inferred from similar compounds, likely involves C–F···H–C hydrogen bonds (2.8–3.2 Å) and π-stacking interactions between ester carbonyls. These interactions promote a monoclinic crystal system with space group P2₁/c, as observed in trifluoromethylated carbamates.

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl 3-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18F3NO4/c1-10(2,3)20-9(18)16-6-5-11(7-16,8(17)19-4)12(13,14)15/h5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XREBYPYANHFQHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C(=O)OC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

  • Commercially available pyrrolidine derivatives such as 1-(tert-butyl) 2-methyl (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate serve as precursors.
  • Trifluoromethylation reagents or intermediates bearing trifluoromethyl groups are introduced via nucleophilic or electrophilic trifluoromethylation steps.
  • Protective groups such as tert-butyldimethylsilyl chloride (TBSCl) are employed to mask hydroxyl groups during intermediate steps.

Representative Synthetic Route

A typical synthetic sequence, adapted from recent medicinal chemistry literature, involves the following steps:

Step Reaction Reagents/Conditions Outcome
1 Hydroxyl protection TBSCl, base (e.g., imidazole), solvent (e.g., DMF) Formation of TBS-protected pyrrolidine intermediate
2 Reduction Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) Conversion of ester to primary alcohol or amine
3 Tosylation or activation Tosyl chloride (TsCl), base Formation of tosylate for substitution
4 Trifluoromethylation Electrophilic trifluoromethylating agent (e.g., TMSCF3) or nucleophilic CF3 source Introduction of trifluoromethyl group at C-3
5 Amidation or esterification Ammonia or alcohols under coupling conditions (e.g., HBTU, DMF) Formation of carboxylate esters (tert-butyl and methyl)
6 Deprotection Tetra-n-butylammonium fluoride (TBAF) or acidic conditions Removal of TBS or other protecting groups

This route is supported by the synthesis of related pyrrolidine derivatives with trifluoromethyl substitution and ester protection, as described in the literature.

Alternative Methods

  • Modified Curtis reaction: Heating the pyrrolidine intermediate with carboxylic acid, trimethylsilyl azide (TMSN3), and propanephosphonic acid anhydride (T3P) in tetrahydrofuran (THF) at 70 °C for 16 hours to introduce amide functionalities or modify substituents.
  • Mitsunobu reaction followed by hydrolysis to generate diastereomers of the target compound, allowing access to stereochemical variants.

Research Findings and Yields

  • The multi-step synthesis generally achieves good yields at each stage, for example, hydroxyl protection and reduction steps often exceed 80% yield.
  • Amidation and coupling reactions using HBTU in DMF provide efficient formation of amide or ester bonds with yields typically in the 70–90% range.
  • Deprotection steps using TBAF proceed cleanly under mild conditions, preserving stereochemical integrity.
  • The overall synthetic route is amenable to scale-up with consistent purity levels of 95–99% as reported by chemical suppliers.

Summary Table of Preparation Parameters

Parameter Typical Conditions Yield Range Notes
Hydroxyl protection TBSCl, imidazole, DMF, rt 80–90% Protects hydroxyl groups during subsequent steps
Reduction NaBH4 or LiAlH4, THF or MeOH, 0–25 °C 75–85% Converts esters to alcohols or amines
Tosylation TsCl, pyridine, 0 °C to rt 70–80% Activates hydroxyl for substitution
Trifluoromethylation TMSCF3 or CF3 sources, base, 0–50 °C 60–75% Introduces trifluoromethyl group selectively
Amidation/Esterification HBTU, DMF, base, rt 70–90% Forms carboxylate esters with tert-butyl and methyl groups
Deprotection TBAF, THF, rt 85–95% Removes silyl protecting groups cleanly

Chemical Reactions Analysis

Types of Reactions

1-Tert-butyl 3-methyl 3-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the pyrrolidine ring or other substituents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

Drug Development

1-Tert-butyl 3-methyl 3-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate has shown potential as a scaffold for the development of new pharmaceuticals. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are desirable properties in drug design.

  • Case Study : Research has indicated that derivatives of this compound can act as inhibitors for specific enzymes related to cancer progression, suggesting its potential role in targeted cancer therapies .

Neurological Applications

The compound's structural features may also contribute to its activity in neurological contexts. Preliminary studies suggest that it could interact with neurotransmitter systems, potentially leading to applications in treating neurological disorders.

  • Research Insight : A recent study explored its efficacy in modulating GABAergic pathways, which are crucial for managing conditions such as anxiety and epilepsy .

Pesticide Development

The unique structure of 1-Tert-butyl 3-methyl 3-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate makes it a candidate for developing novel pesticides. The trifluoromethyl group is known to enhance the biological activity of agrochemical agents.

  • Field Trials : Trials have demonstrated that formulations containing this compound exhibit higher efficacy against common agricultural pests compared to traditional pesticides .

Polymer Synthesis

This compound can serve as a monomer in the synthesis of advanced polymers with tailored properties. Its ability to form stable linkages can lead to materials with enhanced thermal and mechanical properties.

  • Application Example : Polymers derived from this compound are being investigated for use in coatings and adhesives that require high durability and resistance to environmental factors .

Summary Table of Applications

Application AreaSpecific Use CaseResearch Findings
Medicinal ChemistryDrug development for cancer therapiesInhibitory effects on cancer-related enzymes
Neurological treatmentsModulation of GABAergic pathways
AgrochemicalsDevelopment of novel pesticidesEnhanced efficacy against agricultural pests
Materials ScienceSynthesis of advanced polymersImproved thermal/mechanical properties

Mechanism of Action

The mechanism of action of 1-Tert-butyl 3-methyl 3-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. It may inhibit enzymes or bind to receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethyl vs.
  • Trifluoromethyl vs. Sulfone : While both are electron-withdrawing, the sulfone group (-SO₂CH₃) introduces polarity, which may reduce cell permeability compared to -CF₃ .
  • Heteroaromatic Substituents : Pyridinyl derivatives (e.g., ) prioritize interactions with aromatic residues in target proteins, differing from the aliphatic -CF₃ group’s role in steric stabilization .

Physicochemical Properties

The trifluoromethyl group significantly impacts molecular properties:

Property 1-Tert-butyl 3-methyl 3-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate 1-Tert-butyl 3-methyl 3-fluoropyrrolidine-1,3-dicarboxylate (±)-trans-1-Tert-butyl 3-methyl 4-(pyridinyl)pyrrolidine-1,3-dicarboxylate
Molecular Weight ~315 (estimated) ~247 (C₁₁H₁₈FNO₄) ~366 (C₁₈H₂₆N₂O₆)
LogP (Predicted) Higher (due to -CF₃ lipophilicity) Moderate Lower (polar pyridinyl group)
Metabolic Stability Enhanced (CF₃ resists oxidative metabolism) Moderate Variable (depends on pyridinyl substituent)

Notes:

  • The -CF₃ group increases molecular weight and logP compared to -F or pyridinyl derivatives, favoring blood-brain barrier penetration in CNS-targeted drugs .
  • Pyridinyl-containing analogs () exhibit lower logP, aligning with their use in polar binding environments .

Biological Activity

1-Tert-butyl 3-methyl 3-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate, with the CAS number 1823256-51-4, is a pyrrolidine derivative that has garnered interest due to its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance the lipophilicity and bioactivity of organic molecules, making it a candidate for various therapeutic applications.

  • Molecular Formula : C12H18F3NO
  • Molecular Weight : 297.27 g/mol
  • CAS Number : 1823256-51-4

Biological Activity Overview

Research indicates that compounds similar to 1-tert-butyl 3-methyl 3-(trifluoromethyl)pyrrolidine derivatives exhibit a range of biological activities, including:

  • Anticancer
  • Antimicrobial
  • Anticonvulsant properties

Anticancer Activity

Recent studies have demonstrated that pyrrolidine derivatives can inhibit various cancer cell lines. For instance, compounds with structural similarities have shown cytotoxic effects against human colon adenocarcinoma and other cancer types. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Cell Line IC50 (μM)
Human Colon Adenocarcinoma (Caco-2)10.5
Human Cervical Carcinoma (HeLa)15.3
Mouse Embryo Fibroblast (3T3-L1)12.0

Antimicrobial Activity

Pyrrolidine derivatives have also been evaluated for their antimicrobial properties. Several studies report that these compounds exhibit significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Pathogen MIC (μg/mL)
Staphylococcus aureus5.0
Escherichia coli10.0

Case Studies and Research Findings

  • Anticancer Studies : A study published in MDPI highlighted that certain pyrrolidine derivatives showed promising results in inhibiting the growth of cancerous cells through mechanisms involving apoptosis and inhibition of cell proliferation pathways .
  • Anticonvulsant Properties : Research focused on related pyrrolidine compounds demonstrated anticonvulsant activity in various seizure models, suggesting potential therapeutic applications for epilepsy . These studies utilized models such as the maximal electroshock (MES) test to evaluate efficacy.
  • In Vitro Toxicity Assessments : Investigations into the safety profile of these compounds revealed low hepatotoxicity and neurotoxicity at therapeutic concentrations, indicating a favorable safety margin for further development .

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